molecular formula C12H7ClN2O2 B12881322 2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid CAS No. 849177-68-0

2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid

Cat. No.: B12881322
CAS No.: 849177-68-0
M. Wt: 246.65 g/mol
InChI Key: CSNFWWYJCMHUOC-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid (CAS: 849177-68-0) is a benzoic acid derivative featuring a chloro substituent at the 2-position and a 4-cyano-pyrrole moiety at the 3-position of the benzene ring. Its molecular weight is 246.02 Da, with two hydrogen bond donors (carboxylic acid and pyrrole NH) and three hydrogen bond acceptors (carboxylic acid oxygen, cyano group, and pyrrole nitrogen). The compound exhibits moderate structural complexity (complexity index: 352) and two rotatable bonds, which influence its conformational flexibility and interaction with biological targets .

Benzoic acid derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and bioactivity. For example, derivatives like aspirin (anti-inflammatory) and Chloramben (herbicide) highlight the structural adaptability of this class .

Properties

CAS No.

849177-68-0

Molecular Formula

C12H7ClN2O2

Molecular Weight

246.65 g/mol

IUPAC Name

2-chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid

InChI

InChI=1S/C12H7ClN2O2/c13-11-8(2-1-3-9(11)12(16)17)10-6-15-5-7(10)4-14/h1-3,5-6,15H,(H,16,17)

InChI Key

CSNFWWYJCMHUOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)Cl)C2=CNC=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Chlorination and Benzoic Acid Formation: The final step involves the chlorination of the benzoic acid derivative, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products:

    Oxidation: Pyrrole oxides or N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group and pyrrole ring are key functional groups that interact with biological targets, influencing the compound’s pharmacological properties.

Comparison with Similar Compounds

Molecular and Physicochemical Properties

The table below compares key properties of 2-chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid with other benzoic acid derivatives:

Compound Name Molecular Weight (Da) H-Bond Donors H-Bond Acceptors Rotatable Bonds Complexity Key Substituents
2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid 246.02 2 3 2 352 Cl, 4-cyano-pyrrole
Caffeic Acid (3,4-dihydroxybenzeneacrylic acid) 180.16 3 4 2 220 3,4-dihydroxyphenyl, propenoic acid
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid 312.73 2 6 4 498 Cl, pyridinyl-sulfamoyl
EMX (E)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid 228.41 1 4 3 285 Cl, dichloromethyl, oxobutenoic acid

Key Observations :

  • The pyridinyl-sulfamoyl group in 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid introduces additional hydrogen-bond acceptors and rotational flexibility, which may influence target selectivity .

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of molecular connectivity indices (0JA, 1JA) and their cross-factor (JB = 0JA × 1JA) in predicting oral LD50 values in mice .

  • 0JA (zero-order connectivity index): Reflects branching and atomic size. The target compound’s cyano-pyrrole group likely increases 0JA compared to non-cyclic derivatives.
  • 1JA (first-order connectivity index): Influenced by bond types and electronegativity. The chloro substituent and cyano group may elevate 1JA, correlating with higher predicted toxicity.

For example, EMX (a halofuranone derivative) exhibits high acute toxicity due to its reactive dichloromethyl and oxobutenoic acid groups, which are absent in the target compound . However, the lack of direct LD50 data for 2-chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid necessitates caution in extrapolating QSTR predictions .

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